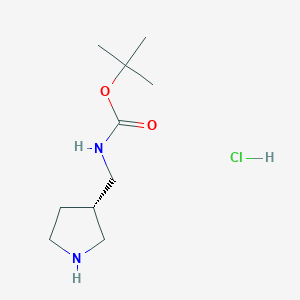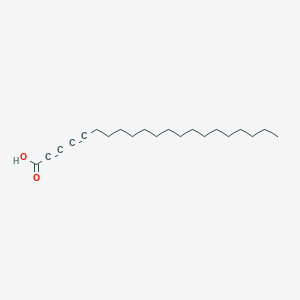
5-Fluoro-4-hydroxypyridine-3-carboxylic acid
Overview
Description
5-Fluoro-4-hydroxypyridine-3-carboxylic acid is a chemical compound with the molecular formula C6H4FNO3 . It is a derivative of pyridine, which is a basic heterocyclic organic compound .
Synthesis Analysis
The synthesis of fluorinated pyridines, including 5-Fluoro-4-hydroxypyridine-3-carboxylic acid, is a topic of ongoing research . The methods of synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines and also fluoropyridines fused with carbo-, heterocycles are presented .Molecular Structure Analysis
The molecular structure of 5-Fluoro-4-hydroxypyridine-3-carboxylic acid consists of a pyridine ring with a fluorine atom at the 5th position, a hydroxyl group at the 4th position, and a carboxylic acid group at the 3rd position .Physical And Chemical Properties Analysis
5-Fluoro-4-hydroxypyridine-3-carboxylic acid has a molecular weight of 157.10 . It is a solid substance with a melting point range of 193-198 °C .Scientific Research Applications
Antibacterial Activity
5-Fluoro-4-hydroxypyridine-3-carboxylic acid and its derivatives have been explored for their potential antibacterial activities. For instance, some complexes involving this compound have shown promising antibacterial resistance against certain bacteria. Specifically, the study by Sertçelik and Durman (2020) synthesized and characterized Cd(II) complexes with 3-/4-fluorobenzoates and 3-hydroxypyridine as co-ligands. The resulting compounds exhibited distinctive antibacterial properties (Sertçelik & Durman, 2020).
Insulin-Mimetic Activities
Another fascinating application of this compound is in the realm of insulin-mimetic activities. Nakai et al. (2005) synthesized metal complexes with 3-hydroxypyridine-2-carboxylic acid and evaluated their insulin-mimetic activity. The study found that one of the complexes exhibited potent insulin-mimetic activity, highlighting the potential of such compounds in diabetic treatments or as tools for understanding insulin function and regulation (Nakai et al., 2005).
Antitumor Agents
Compounds related to 5-Fluoro-4-hydroxypyridine-3-carboxylic acid have also been investigated for their potential as antitumor agents. A series of derivatives were synthesized and assessed for their cytotoxic activity against various tumor cell lines. This research, done by Tsuzuki et al. (2004), demonstrated the potential of these compounds in cancer treatment, contributing to the ongoing search for more effective and targeted therapies (Tsuzuki et al., 2004).
Insights into Molecular Arrangements
Research by May et al. (2019) provided insights into the molecular arrangements of substituted hydroxypyridine carboxylic acids, which is crucial for understanding their reactivity and interactions in different chemical and biological contexts. Such studies aid in the design of compounds with desired properties and functionalities (May et al., 2019).
properties
IUPAC Name |
5-fluoro-4-oxo-1H-pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4FNO3/c7-4-2-8-1-3(5(4)9)6(10)11/h1-2H,(H,8,9)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQQUWHSJQFLVAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)C(=CN1)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-4-hydroxypyridine-3-carboxylic acid | |
CAS RN |
884495-08-3 | |
| Record name | 5-fluoro-4-hydroxypyridine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![7-(Tert-butoxycarbonyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylic acid](/img/structure/B1437198.png)

![Dithieno[3,2-b:2',3'-d]thiophene-2-boronic Acid](/img/structure/B1437200.png)




![1-[3-(1,1,2,2,2-Pentafluoroethyl)-5-phenylpyrazol-1-yl]ethanone](/img/no-structure.png)

![Ethyl 6-[4-(Diphenylamino)phenyl]coumarin-3-carboxylate](/img/structure/B1437216.png)
![(NZ)-N-[(4aS,6S,8aS)-6-methoxy-2-phenyl-4a,6,7,8a-tetrahydro-4H-pyrano[3,2-d][1,3]dioxin-8-ylidene]hydroxylamine](/img/structure/B1437217.png)